4-Fluoro-3-sulfamoylbenzoic acid
Overview
Description
4-Fluoro-3-sulfamoylbenzoic acid is a derivative of benzoic acid, characterized by the presence of a fluorine atom and a sulfamoyl group.
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-3-sulfamoylbenzoic acid is the M1 subunit of human ribonucleotide reductase (hRRM1) . This enzyme plays a crucial role in the de novo synthesis of deoxynucleotide triphosphates (dNTPs), which are vital for DNA replication and repair .
Mode of Action
This compound interacts with its target, hRRM1, by forming strong hydrogen bonds with known substrate-binding residues such as Ser202 and Thr607 in the catalytic site . The presence of electron-withdrawing groups like fluorine and chlorine enhances binding, while electron-donating groups diminish binding .
Biochemical Pathways
The compound affects the biochemical pathway involving the conversion of ribonucleotides to 2’-deoxyribonucleotides, a process catalyzed by ribonucleotide reductase . By inhibiting hRRM1, this compound disrupts this pathway, affecting the production of dNTPs necessary for DNA replication and repair .
Pharmacokinetics
In silico ADMET evaluations of this compound have shown favorable pharmacological and toxicity profiles . The compound exhibits excellent solubility scores of at least -3.0 log S, suggesting good bioavailability .
Result of Action
The inhibition of hRRM1 by this compound results in a reduction in the synthesis of dNTPs . This disrupts DNA replication and repair, potentially leading to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Analysis
Biochemical Properties
4-Fluoro-3-sulfamoylbenzoic acid has been found to interact with the M1 subunit of human ribonucleotide reductase (hRRM1), a key enzyme in cancer chemotherapy . The sulfamoyl moiety of this compound has shown strong hydrogen bonding with known substrate-binding residues such as Ser202 and Thr607 in the catalytic site .
Cellular Effects
The cellular effects of this compound are primarily related to its interaction with hRRM1. By inhibiting hRRM1, it can potentially affect the rate of de novo synthesis of deoxynucleotide triphosphates (dNTPs), which are vital for DNA replication and repair .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with hRRM1. The sulfamoyl moiety forms strong hydrogen bonds with the substrate-binding residues in the catalytic site of hRRM1 . This interaction can inhibit the activity of hRRM1, affecting the synthesis of dNTPs .
Dosage Effects in Animal Models
In animal models, this compound has shown significant antinociceptive and antiallodynic effects at doses of 20 and 40 mg/kg
Metabolic Pathways
Its interaction with hRRM1 suggests it may be involved in the metabolic pathway of de novo synthesis of dNTPs .
Preparation Methods
The synthesis of 4-Fluoro-3-sulfamoylbenzoic acid typically involves several stepsThe specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as fluorinating agents and sulfamoylating agents under controlled conditions.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques and equipment to facilitate the efficient production of this compound.
Chemical Reactions Analysis
4-Fluoro-3-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom and the sulfamoyl group can participate in substitution reactions, often facilitated by specific reagents and conditions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups on the benzoic acid ring, leading to the formation of different products.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Fluoro-3-sulfamoylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: It is used in the production of various chemical products, including dyes, pigments, and polymers.
Comparison with Similar Compounds
4-Fluoro-3-sulfamoylbenzoic acid can be compared with other similar compounds, such as:
- 4-Chloro-3-sulfamoylbenzoic acid
- 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid
- 2,3-Dimethoxy-5-sulfamoylbenzoic acid
- N-Benzyl-4-chloro-5-sulfamoylanthranilic acid
- Furosemide
These compounds share structural similarities but differ in their specific substituents, which can significantly alter their chemical properties and biological activities. The presence of different functional groups, such as chlorine or methoxy groups, can enhance or diminish their binding affinity and reactivity, making each compound unique in its applications and effects .
Properties
IUPAC Name |
4-fluoro-3-sulfamoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBMRUQCUCRKQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350633 | |
Record name | 4-fluoro-3-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1535-45-1 | |
Record name | 3-(Aminosulfonyl)-4-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1535-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-fluoro-3-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1535-45-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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